![molecular formula C₁₄H₂₀O₉ B1140707 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside CAS No. 630102-81-7](/img/structure/B1140707.png)
3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside
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Overview
Description
“3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is a biomedical compound utilized in pharmaceutical research . It is commonly used to study drug delivery systems and targeted drug therapies for various diseases . Its unique chemical structure makes it an ideal candidate for developing drug formulations that can effectively target specific cells or tissues in the body .
Synthesis Analysis
The synthesis of this compound has not been explicitly detailed in the available literature. However, similar compounds have been synthesized through various methods. For instance, phosphorylation of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranose at the anomeric hydroxy group has been reported .
Molecular Structure Analysis
The molecular structure of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is represented by the linear formula C16H24O10 . It has a molecular weight of 376.364 . Further structural analysis such as crystallography or spectroscopy data is not available in the retrieved resources.
Chemical Reactions Analysis
Specific chemical reactions involving “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” are not available in the retrieved resources. However, it’s worth noting that carbohydrates like this compound can undergo selective oxidation involving the oxidation of primary and anomeric hydroxyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” are not explicitly mentioned in the available resources. However, it is known that it has a molecular weight of 376.364 .
Scientific Research Applications
Synthesis of Carbohydrate Derivatives
This compound has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides . These derivatives have various applications in the field of medicinal chemistry and drug discovery.
Ferrier Reaction
The compound is used in the Ferrier reaction , a chemical reaction that transforms glycals into unsaturated esters. This reaction is widely used in the synthesis of complex carbohydrates and glycoconjugates.
Azidonitration Reactions
Azidonitration reactions are another application of this compound . These reactions are used to introduce azide groups into organic molecules, which can then be transformed into a variety of other functional groups.
Danishefsky’s Glycal Methodology
The compound is also used in Danishefsky’s glycal methodology , a synthetic strategy used to construct glycosidic bonds. This methodology is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.
Synthesis of Oligosaccharides
The compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in biological research and medicine, including as therapeutic agents and diagnostic tools.
Molecular Dynamics Simulation
The compound has been used in molecular dynamics simulations . These simulations can provide valuable insights into the behavior of molecules and their interactions, aiding in the design of new drugs and materials.
Mechanism of Action
Mode of Action
It is known to act as a building block for the synthesis of oligosaccharides .
Biochemical Pathways
The compound is involved in the synthesis of oligosaccharides, which play crucial roles in various biological processes .
Result of Action
It is known to be used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Action Environment
It is soluble in chloroform and ethanol, and insoluble in water .
Safety and Hazards
Specific safety and hazard information for “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is not available in the retrieved resources. However, Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
The future directions of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” could involve its use in the development of targeted drug therapies and drug delivery systems, given its current use in pharmaceutical research . Further studies could explore its potential applications in these areas.
properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFYJVPTWVPKZ-OUPQFMHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside |
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